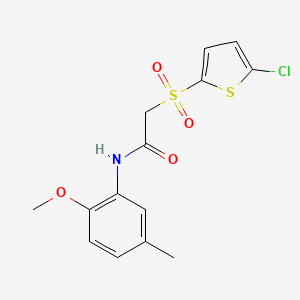

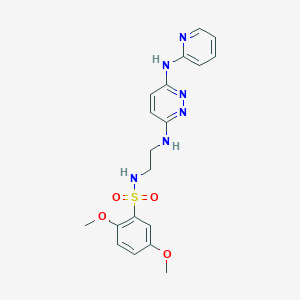

![molecular formula C28H19N3O6 B2480303 [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380567-23-7](/img/structure/B2480303.png)

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalene derivatives are an important class of organic compounds with wide applications in materials science, pharmaceuticals, and organic synthesis. They are characterized by their naphthalene core, a fused two-ring system, which can be modified with various substituents to achieve desired properties and functionalities.

Synthesis Analysis

The synthesis of complex naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds or other aromatic precursors. For example, a study by Ashworth et al. (2003) presents a new route for manufacturing 3-cyano-1-naphthalenecarboxylic acid, a related compound, highlighting the challenges and innovations in synthesizing substituted naphthalenes for industrial applications (Ashworth et al., 2003).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for determining the precise arrangement of atoms in complex molecules. Özer et al. (2009) described the crystal structure of a derivative, emphasizing the significance of intramolecular hydrogen bonding and conformational stability in naphthalene derivatives (Özer et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on their functional groups. Sato et al. (1987) discussed the cycloaddition reactions of a cyano-substituted naphthalene derivative, showcasing the reactivity and potential transformations of these compounds (Sato et al., 1987).

科学的研究の応用

Non-bonded Intra-molecular Interactions

Research on naphthalene derivatives, such as the study by Crasto and Stevens (2002), has explored non-bonded intra-molecular interactions between electrophilic and nucleophilic substituents. Their ab initio calculations for naphthalene compounds highlighted the presence of electronic interactions, which are crucial for understanding the reactivity and stability of complex organic molecules, including "[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate" derivatives (Crasto & Stevens, 2002).

Synthesis and Biological Activity

The synthesis and evaluation of biological properties of naphthalene derivatives have been a significant area of research. Markosyan et al. (1991) investigated the reactions and biological properties of 4-amino-3-cyano-1,2-dihydrospiro[naphthalene-2,1′-cyclohexane], which shares structural similarities with the compound , showing potential in medical applications as antibacterial and anti-inflammatory agents (Markosyan et al., 1991).

Antibacterial and Herbicidal Activity

Kos et al. (2013) studied a series of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, demonstrating their potential in inhibiting photosynthetic electron transport and showing antimicrobial activity. This research underscores the utility of naphthalene derivatives in developing new herbicides and antibiotics, suggesting similar applications for the compound of interest (Kos et al., 2013).

Fluorescence Sensor Applications

Hachiya et al. (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives, investigating their unique solvent-dependent fluorescence. Such properties are instrumental in environmental sensing and molecular probes, indicating potential research applications for "this compound" in creating sensitive and selective fluorescence sensors (Hachiya, Asai, & Konishi, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)12-13-25(26)30-27(32)20(17-29)14-18-6-4-9-22(15-18)37-28(33)24-11-5-8-19-7-2-3-10-23(19)24/h2-16H,1H3,(H,30,32)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAHPBCAFOCBL-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)

![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)